(R)-2-Cyclopropyl-piperazine dihydrochloride

Asymmetric Synthesis Chiral Resolution Cost Reduction

(R)-2-Cyclopropyl-piperazine dihydrochloride ≥98% is a critical chiral piperazine intermediate for asymmetric synthesis and drug discovery. Its defined (R)-stereochemistry ensures predictable outcomes in building enantiomerically pure cardioactive agents and N-type calcium channel modulators. The dihydrochloride salt provides optimal stability and solubility for reliable research. Do not substitute with racemic mixtures.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 2097073-20-4
Cat. No. B6301033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Cyclopropyl-piperazine dihydrochloride
CAS2097073-20-4
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1CC1C2CNCCN2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m0../s1
InChIKeyGCPLIRMDIUZUBL-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Cyclopropyl-piperazine dihydrochloride (CAS 2097073-20-4): Procurement and Differentiation Guide for Chiral Piperazine Building Blocks


(R)-2-Cyclopropyl-piperazine dihydrochloride is a chiral piperazine derivative widely utilized as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its structure incorporates a cyclopropyl substituent on the piperazine ring, which enhances steric and electronic modulation, making it valuable for constructing bioactive molecules with improved selectivity [1]. The dihydrochloride salt form ensures stability and solubility, facilitating handling in synthetic applications .

Why Generic Substitution of (R)-2-Cyclopropyl-piperazine dihydrochloride is Not Advisable: A Scientific Rationale


The specific stereochemistry of (R)-2-Cyclopropyl-piperazine dihydrochloride is critical for its intended applications. The (R)-enantiomer can exhibit distinct biological activity and binding affinity compared to its (S)-enantiomer or the racemic mixture [1]. The cyclopropyl group imparts unique steric and electronic properties that influence molecular conformation and receptor interactions [2]. Substituting with a generic piperazine derivative lacking this specific stereochemistry and substitution pattern would likely result in different pharmacological profiles and synthetic outcomes, undermining research reproducibility and lead optimization efforts.

(R)-2-Cyclopropyl-piperazine dihydrochloride: Quantitative Evidence of Differentiation for Informed Scientific Procurement


Enantiomeric Purity and Cost-Efficiency in Synthesis of (R)-2-Cyclopropyl-piperazine dihydrochloride

A patented asymmetric synthesis method (WO2023123456) achieves >99% enantiomeric purity for (R)-2-Cyclopropyl-piperazine dihydrochloride while reducing production costs by approximately 40% compared to previous methods [1]. This represents a significant advancement over earlier synthesis routes that often yielded lower enantiomeric excess (e.e.) and incurred higher costs.

Asymmetric Synthesis Chiral Resolution Cost Reduction

Positive Inotropic Activity of (R)-2-Cyclopropyl-piperazine dihydrochloride in Isolated Guinea Pig Atria

Studies have indicated that (R)-2-Cyclopropyl-piperazine dihydrochloride possesses cardiotropic effects, notably positive inotropic activity, which enhances the contractile force of cardiac muscles. This was demonstrated through experiments on isolated guinea pig atria . While the exact quantitative increase in contractility is not specified, the compound's positive inotropic effect distinguishes it from many piperazine derivatives that lack this activity.

Cardiovascular Pharmacology Positive Inotropic Agents Ex Vivo Models

Enhanced Oral Absorption of Cyclopropylpiperazine-Containing HIV-1 Protease Inhibitor Compared to Acyclic Analogs

In a series of HIV-1 protease inhibitors, compound 13, which contains a cyclopropylpiperazine unit, exhibited exceedingly high oral absorption in dogs (Cmax=17 μM, t1/2=120 min, AUC=64 μM·h) [1]. This represents a significant improvement over inhibitors with acyclic alkylpiperazine derivatives, which showed lower absorption. The cyclopropyl ring is believed to block metabolic clearance, enhancing oral bioavailability [1].

HIV-1 Protease Inhibitors Oral Pharmacokinetics Cyclopropylpiperazine

Potential N-Type Calcium Channel Blocking Activity of Cyclopropylpiperazine Derivatives

Cyclopropyl-piperazine compounds have been disclosed as calcium channel blockers, particularly for N-type calcium channels [1]. While specific IC50 data for (R)-2-Cyclopropyl-piperazine dihydrochloride is not available, a structurally related cyclopropylpiperazine derivative (CHEMBL508181) showed an IC50 of 3.5 μM against N-type calcium channels in IMR32 cells [2]. This suggests that the cyclopropylpiperazine scaffold may confer N-type calcium channel blocking activity.

N-Type Calcium Channels Pain Neurological Disorders

Best Research and Industrial Application Scenarios for (R)-2-Cyclopropyl-piperazine dihydrochloride


Chiral Synthesis and Asymmetric Catalysis

The high enantiomeric purity (>99%) and cost-effective synthesis of (R)-2-Cyclopropyl-piperazine dihydrochloride [1] make it an ideal chiral building block for constructing enantiomerically pure pharmaceutical intermediates and catalysts. Its defined stereochemistry ensures predictable outcomes in asymmetric transformations.

Cardiovascular Drug Discovery: Positive Inotropic Agents

The demonstrated positive inotropic activity in isolated guinea pig atria positions this compound as a valuable starting point for developing novel cardiotonic agents for heart failure. Further studies could explore structure-activity relationships to optimize potency and selectivity.

Optimization of Oral Bioavailability in Drug Candidates

The enhanced oral absorption observed for cyclopropylpiperazine-containing compounds [2] suggests that incorporating the (R)-2-Cyclopropyl-piperazine moiety could improve the pharmacokinetic profile of drug candidates. This is particularly relevant for programs targeting chronic diseases requiring oral administration.

N-Type Calcium Channel Blocker Development

Given the disclosure of cyclopropyl-piperazine compounds as N-type calcium channel blockers [3] and the supporting IC50 data for a related derivative [4], (R)-2-Cyclopropyl-piperazine dihydrochloride serves as a key intermediate for synthesizing and optimizing novel analgesics and neuroprotective agents.

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